molecular formula C25H21NO7 B11140847 2-(Furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11140847
M. Wt: 447.4 g/mol
InChI Key: IQILUCTWZXZFQQ-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a trimethoxyphenyl group, and a chromeno-pyrrole structure. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which can be achieved through the reaction of furan-2-carbaldehyde with a suitable reducing agent. The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzene and an appropriate alkylating agent. The final step involves the cyclization of the intermediate compounds to form the chromeno-pyrrole core under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their potential biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(furan-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of the furan, trimethoxyphenyl, and chromeno-pyrrole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H21NO7

Molecular Weight

447.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21NO7/c1-29-18-11-14(12-19(30-2)23(18)31-3)21-20-22(27)16-8-4-5-9-17(16)33-24(20)25(28)26(21)13-15-7-6-10-32-15/h4-12,21H,13H2,1-3H3

InChI Key

IQILUCTWZXZFQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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